molecular formula C20H17NO6 B2786325 Methyl 4-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)carbamoyl)benzoate CAS No. 1448065-45-9

Methyl 4-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)carbamoyl)benzoate

Cat. No.: B2786325
CAS No.: 1448065-45-9
M. Wt: 367.357
InChI Key: WZRNYMSCGFEAGJ-UHFFFAOYSA-N
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Description

Methyl 4-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)carbamoyl)benzoate is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)carbamoyl)benzoate typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process is optimized to minimize waste and maximize efficiency, making it suitable for commercial production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying its structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired outcomes.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, Methyl 4-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)carbamoyl)benzoate is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential biological activity. It may serve as a precursor for developing new drugs or as a tool for probing biological systems.

Medicine: In the medical field, this compound is explored for its therapeutic potential. It may be used in the development of new pharmaceuticals or as a diagnostic agent.

Industry: In industry, this compound finds applications in the production of advanced materials and chemicals. Its unique properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism by which Methyl 4-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)carbamoyl)benzoate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes and lead to desired outcomes in research and therapeutic applications.

Comparison with Similar Compounds

  • Methyl 4-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)carbamoyl)benzoate

Uniqueness: This compound stands out due to its specific structural features and reactivity, which distinguish it from other similar compounds. Its unique properties make it a valuable asset in scientific research and industrial applications.

Properties

IUPAC Name

methyl 4-[4-(1,3-benzodioxol-5-yloxy)but-2-ynylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO6/c1-24-20(23)15-6-4-14(5-7-15)19(22)21-10-2-3-11-25-16-8-9-17-18(12-16)27-13-26-17/h4-9,12H,10-11,13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRNYMSCGFEAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC#CCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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